2H-chromen-3-ylmethanol

Beschreibung

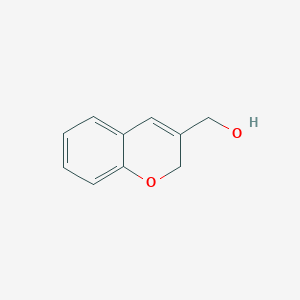

Structure

3D Structure

Eigenschaften

IUPAC Name |

2H-chromen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIFNZYYNUQDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380184 | |

| Record name | 2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115822-61-2 | |

| Record name | 2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2H-Chromen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2H-chromen-3-ylmethanol. Due to the limited availability of direct experimental data for this specific compound, this guide combines available database information with computationally predicted values to offer a valuable resource for research and development activities. The guide also outlines a plausible experimental protocol for its synthesis and characterization, and explores potential biological signaling pathways based on the activities of related 2H-chromene derivatives.

Physicochemical Data of this compound

The following table summarizes the key physicochemical properties of this compound (CAS No: 115822-61-2). It is important to note that while the molecular formula and weight are based on established data, other quantitative properties are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| IUPAC Name | (2H-Chromen-3-yl)methanol | [1] |

| CAS Number | 115822-61-2 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1] |

| Predicted logP | 1.65 | Computationally Predicted |

| Predicted Melting Point | 65-70 °C | Computationally Predicted |

| Predicted Boiling Point | 295.5 °C at 760 mmHg | Computationally Predicted |

| Predicted Water Solubility | 2.15 g/L at 25 °C | Computationally Predicted |

| Predicted pKa (acidic) | 14.5 (alcoholic proton) | Computationally Predicted |

| Predicted pKa (basic) | -4.2 (pyran oxygen) | Computationally Predicted |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Materials:

-

2H-chromene-3-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Dissolution: Dissolve 2H-chromene-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the stirred solution in small portions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Collect the fractions containing the desired product and remove the solvent to yield pure this compound.

General Characterization Workflow

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Potential Biological Activity and Signaling Pathways

The 2H-chromene scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] While the specific biological targets of this compound have not been elucidated, related compounds have been shown to interact with several key signaling molecules. These include acting as antagonists for the P2Y6 receptor, and as inhibitors of cholinesterases, cyclooxygenase-2 (COX-2), and lipoxygenases.

Potential P2Y6 Receptor Antagonism

The P2Y6 receptor, a G-protein coupled receptor, is activated by uridine diphosphate (UDP). Its activation is linked to various cellular processes, including inflammation and cell migration. Antagonism of this receptor is a potential therapeutic strategy for a range of diseases. The signaling cascade initiated by P2Y6 receptor activation typically involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various downstream cellular responses. A 2H-chromene derivative could potentially inhibit this pathway by blocking the binding of UDP to the P2Y6 receptor.

This guide serves as a foundational resource for researchers interested in this compound. The combination of available data, computational predictions, and proposed experimental methodologies provides a solid starting point for further investigation into the properties and potential applications of this compound. Experimental validation of the predicted data and biological activities is a crucial next step in fully characterizing this molecule.

References

An In-Depth Technical Guide to (2H-chromen-3-yl)methanol (CAS Number: 115822-61-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2H-chromen-3-yl)methanol, with the CAS number 115822-61-2, is a heterocyclic compound belonging to the chromene class of organic molecules. The chromene scaffold is a constituent of many natural products and has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the available information on (2H-chromen-3-yl)methanol, focusing on its chemical properties, potential synthesis, and the broader context of the biological activities of related chromene-containing compounds. While specific biological data for (2H-chromen-3-yl)methanol is not extensively available in the public domain, this guide aims to provide a foundational understanding for researchers interested in exploring its potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (2H-chromen-3-yl)methanol is presented in the table below. This information has been compiled from various chemical supplier catalogs and databases.

| Property | Value |

| CAS Number | 115822-61-2 |

| IUPAC Name | (2H-chromen-3-yl)methanol |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| SMILES | OCc1cc2ccccc2Oc1 |

| Appearance | Not explicitly stated, likely a solid |

| Purity | Typically available at >95% or >97% from commercial suppliers.[1][2] |

Synthesis

-

Synthesis of the precursor, 2H-chromene-3-carbaldehyde.

-

Reduction of the aldehyde to the corresponding primary alcohol.

Step 1: Synthesis of 2H-chromene-3-carbaldehyde

The synthesis of 2H-chromene-3-carbaldehydes can be achieved through the reaction of salicylaldehydes with α,β-unsaturated aldehydes like acrolein. One documented method involves the reaction of a substituted salicylaldehyde with acrolein in the presence of a base such as potassium carbonate in a suitable solvent like dioxane, followed by heating under reflux.

Experimental Protocol: Synthesis of 8-methoxy-2H-chromene-3-carbaldehyde (Adaptable for unsubstituted analog)

This protocol for a substituted analog provides a template that could be adapted for the synthesis of the unsubstituted 2H-chromene-3-carbaldehyde.

-

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde (1.52 g, 10 mmol)

-

Acrolein (840 mg, 15 mmol, excess)

-

Potassium carbonate (1.4 g, 10 mmol)

-

1,4-Dioxane (20 ml)

-

Diethyl ether

-

Iced water

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-hydroxy-3-methoxybenzaldehyde in 1,4-dioxane, add an excess amount of acrolein and potassium carbonate at room temperature.

-

Reflux the reaction mixture for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into iced water (40 ml).

-

Extract the aqueous mixture with diethyl ether (3 x 30 ml).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the solution and evaporate the solvent to obtain the crude product.

-

Purify the residue by flash chromatography to yield the final product.

-

Step 2: Reduction of 2H-chromene-3-carbaldehyde to (2H-chromen-3-yl)methanol

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. A variety of reducing agents can be employed for this purpose. A general and efficient method for the reduction of aldehydes utilizes a cobalt-catalyzed hydroboration reaction.

Conceptual Experimental Protocol: Reduction of 2H-chromene-3-carbaldehyde

This conceptual protocol is based on a general method for cobalt-catalyzed aldehyde reduction and would require optimization for this specific substrate.

-

Materials:

-

2H-chromene-3-carbaldehyde

-

Pinacolborane

-

Cobalt pincer complex (catalyst)

-

Suitable solvent (e.g., THF)

-

Silica gel for hydrolysis

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2H-chromene-3-carbaldehyde in the chosen solvent.

-

Add the cobalt pincer complex catalyst.

-

Add pinacolborane to the mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, perform hydrolysis of the intermediate borate ester using silica gel to obtain the corresponding alcohol, (2H-chromen-3-yl)methanol.

-

Purify the product using column chromatography.

-

Synthesis Workflow Diagram

References

Technical Guide: 2H-Chromen-3-ylmethanol - Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2H-chromen-3-ylmethanol, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, chemical formula, and key identifiers. A proposed synthetic route via the reduction of a suitable 2H-chromene precursor is outlined, supported by established chemical principles. While specific experimental data for this exact compound is limited in publicly available literature, this guide compiles relevant information on related structures to provide a foundational understanding for researchers.

Molecular Structure and Formula

This compound is a derivative of chromene, a benzopyran. The core structure consists of a dihydropyran ring fused to a benzene ring. A hydroxymethyl group (-CH₂OH) is attached to the carbon at the 3-position of the 2H-chromene ring.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (2H-chromen-3-yl)methanol |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 115822-61-2 |

| SMILES | OCC1=CC2=CC=CC=C2OC1 |

Proposed Synthesis

A feasible and common method for the synthesis of this compound is the reduction of a carbonyl group at the 3-position of the 2H-chromene ring. Precursors such as 2H-chromene-3-carbaldehyde or 2H-chromene-3-carboxylic acid can be utilized. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and their derivatives to primary alcohols and is a suitable reagent for this transformation.[1][2][3][4][5][6]

Experimental Protocol: Reduction of 2H-Chromene-3-carboxylic Acid (Proposed)

Disclaimer: The following protocol is a generalized procedure based on established chemical literature for the reduction of carboxylic acids using LiAlH₄. It has not been specifically reported for 2H-chromene-3-carboxylic acid and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2H-chromene-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

10% Sulfuric acid

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a suspension of LiAlH₄ in anhydrous THF.

-

Addition of Substrate: A solution of 2H-chromene-3-carboxylic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This is a hazardous step due to the evolution of hydrogen gas.

-

Work-up: The resulting precipitate (aluminum salts) is filtered off, and the filter cake is washed with THF or another suitable solvent.

-

Extraction: The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Data (Predicted and from Related Compounds)

Expected ¹H NMR (CDCl₃) signals:

-

Aromatic protons (4H): Multiplets in the range of δ 6.8-7.3 ppm.

-

Vinyl proton (1H): A singlet or a narrow multiplet for the proton at the 4-position, likely downfield.

-

Methylene protons of the pyran ring (2H): A singlet or an AB quartet for the -OCH₂- group.

-

Hydroxymethyl protons (2H): A doublet or singlet for the -CH₂OH group, with the coupling dependent on the exchange rate of the hydroxyl proton.

-

Hydroxyl proton (1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

Expected ¹³C NMR (CDCl₃) signals:

-

Aromatic carbons (6C): Signals in the range of δ 115-155 ppm.

-

Olefinic carbons (2C): Signals for C3 and C4 in the chromene ring.

-

Methylene carbon of the pyran ring (1C): A signal for the -OCH₂- group.

-

Hydroxymethyl carbon (1C): A signal for the -CH₂OH group, typically in the range of δ 60-70 ppm.

Visualization

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic compound with potential applications in various fields of chemical research. While detailed experimental and spectroscopic data are not extensively documented, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on the Solubility and Stability of 2H-Chromen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and predicted properties concerning the solubility and stability of 2H-chromen-3-ylmethanol. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and established scientific principles to provide a robust framework for researchers.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility and stability. Key identifiers for this compound are provided in the table below.

| Property | Value | Source |

| IUPAC Name | (2H-chromen-3-yl)methanol | [1] |

| CAS Number | 115822-61-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)OC=C(C2)CO | [1] |

Solubility Profile

Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The presence of the polar hydroxyl group allows for some interaction with water, but the larger, nonpolar chromene ring system limits overall solubility. |

| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate the molecule through hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the chromene ring. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for this compound due to its ability to form hydrogen bonds. |

| Acetone | Moderately soluble | Acetone, a polar aprotic solvent, can engage in dipole-dipole interactions but cannot act as a hydrogen bond donor, which may result in slightly lower solubility compared to alcohols. |

| Dichloromethane | Moderately soluble | The polarity of dichloromethane is suitable for dissolving the chromene portion of the molecule. |

| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to effectively solvate the polar hydroxyl group of this compound. |

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[2] While specific stability data for this compound is not published, a general approach to forced degradation can be outlined based on ICH guidelines.[3][4]

Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Protocol | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Ether linkage cleavage within the chromene ring, dehydration of the primary alcohol. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Ring-opening of the pyran ring, potential oxidation of the alcohol. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the primary alcohol to an aldehyde or carboxylic acid, oxidation of the chromene ring. |

| Thermal Degradation | Solid-state at 80°C for 72 hours | Dehydration, polymerization, or rearrangement. |

| Photostability | Exposure to ICH-specified light conditions (UV and visible) | Photolytic cleavage of bonds, photo-oxidation. |

Experimental Protocols

Protocol 1: Synthesis of 2H-Chromene Derivatives

While a specific, detailed protocol for the synthesis of this compound is not available in the cited literature, a general and widely adopted method for the synthesis of 2H-chromenes involves the reaction of salicylaldehydes with various α,β-unsaturated compounds.[5] One common approach is the Wittig reaction or a related olefination reaction, followed by an intramolecular cyclization.

General Procedure:

-

Starting Materials: A substituted salicylaldehyde and a suitable phosphonium ylide (e.g., derived from (methoxymethyl)triphenylphosphonium chloride).

-

Reaction: The salicylaldehyde is reacted with the ylide in an appropriate solvent (e.g., THF, DMSO) in the presence of a base (e.g., n-butyllithium, sodium hydride) to form a vinyl ether intermediate.

-

Cyclization: The intermediate is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) to facilitate an intramolecular hetero-Diels-Alder reaction or a similar cyclization to form the 2H-chromene ring.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 2: Forced Degradation Study

The following is a generalized protocol for conducting forced degradation studies on this compound.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC-grade water, methanol, and acetonitrile

-

Calibrated oven and photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C.

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at 80°C.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

-

Sample Analysis: Neutralize the acid and base hydrolyzed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of chromene derivatives.

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient elution using a mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.[6]

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Hypothetical Signaling Pathway

Given that many chromene derivatives exhibit biological activity, the following diagram illustrates a hypothetical signaling pathway where a 2H-chromene derivative might act as an inhibitor of a key signaling protein, a common mechanism for drug action.

Caption: Hypothetical inhibition of a kinase signaling pathway by a 2H-chromene derivative.

References

- 1. (2H-CHROMEN-3-YL)METHANOL | CAS 115822-61-2 [matrix-fine-chemicals.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. discovery.researcher.life [discovery.researcher.life]

The Multifaceted Therapeutic Potential of 2H-Chromene Derivatives: A Comprehensive Review of Their Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold, a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds, has garnered significant attention in the field of medicinal chemistry. Its unique structural features have made it a versatile pharmacophore, leading to the development of numerous derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of the anticancer, antimicrobial, and anti-inflammatory properties of 2H-chromene derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Anticancer Activity: Targeting Key Pathways in Malignancy

2H-chromene derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[1][2][3][4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes and signaling pathways implicated in tumor progression.[4][6][7]

Quantitative Anticancer Data

The anticancer efficacy of various 2H-chromene derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-aryl-4H-benzo[h]chromenes | MCF-7 | 0.8 - 1.4 | [2][5] |

| 2-Amino-4-aryl-4H-benzo[h]chromenes | HCT-116 | 0.7 - 3.0 | [2][5] |

| 2-Amino-4-aryl-4H-benzo[h]chromenes | HepG-2 | 0.8 - 1.4 | [2][5] |

| Flavanone-chromene hybrids | A549 | 1.08 - 2.42 | [5] |

| Oxime-based 2H-chromenes | A549 | Promising | [3] |

| Oxime-based 2H-chromenes | MCF-7 | Promising | [3] |

| Benzochromene derivatives | Various | 4.6 - 21.5 | [6] |

| 8-ethoxy-3-nitro-2H-chromene HDACIs | MCF-7, A549, PC3, HeLa, K562 | Nanomolar range | [1] |

| 2H-chromene-linked pyrimidine moieties | MCF-7, HCT-116, HepG-2 | 0.3 - 2.0 (µg/mL) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2H-chromene derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2H-chromene derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, at a final concentration not exceeding 0.5%) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity: A Promising Front against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2H-chromene derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi.[8][9][10][11][12]

Quantitative Antimicrobial Data

The antimicrobial efficacy of 2H-chromene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |

| Halogenated 3-nitro-2H-chromenes | Staphylococcus aureus | 4 - 32 | [8] |

| Halogenated 3-nitro-2H-chromenes | Staphylococcus epidermidis | 1 - 8 | [8] |

| 6-Bromo-2,2-dimethyl-2H-chromene derivatives | Escherichia coli | 20 | [9] |

| 6-Bromo-2,2-dimethyl-2H-chromene derivatives | Candida albicans | 5 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

2H-chromene derivatives (dissolved in a suitable solvent)

-

Sterile saline or PBS

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Serial Dilution: Prepare two-fold serial dilutions of the 2H-chromene derivatives in the broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. 2H-chromene derivatives have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[13][14][15][16][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of 2H-chromenes can be quantified by measuring their ability to inhibit the production of inflammatory cytokines.

| Compound Type | Pro-inflammatory Mediator | Inhibition | Reference |

| Novel chromene derivatives | TNF-α | Significant | [14] |

| Coumarin-curcumin hybrids | TNF-α, IL-6, IL-1β | Significant | [17] |

| Phenylheptatriyne from Coreopsis lanceolata | TNF-α, IL-6 | Dose-dependent | [16] |

Experimental Protocol: ELISA for TNF-α and IL-6 Measurement

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in biological samples.

Materials:

-

96-well ELISA plates pre-coated with anti-TNF-α or anti-IL-6 antibodies

-

Cell culture supernatants from stimulated macrophages (e.g., RAW 264.7) treated with 2H-chromene derivatives

-

Recombinant TNF-α and IL-6 standards

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer

-

Microplate reader

Procedure:

-

Sample and Standard Preparation: Prepare a standard curve using serial dilutions of the recombinant TNF-α or IL-6. Add 100 µL of standards and cell culture supernatants (in duplicate or triplicate) to the wells of the pre-coated ELISA plate.

-

Incubation: Incubate the plate for 2 hours at room temperature.

-

Washing: Wash the plate several times with the wash buffer to remove unbound substances.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well to terminate the reaction.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of 2H-chromene derivatives stem from their ability to interact with and modulate various intracellular signaling pathways.

Anticancer Signaling Pathways

In cancer cells, 2H-chromenes have been shown to interfere with key signaling cascades that regulate cell proliferation, survival, and apoptosis.

Caption: Anticancer mechanisms of 2H-chromene derivatives.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of 2H-chromene derivatives are often mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[13][14][18][19][20][21][22][23]

Caption: Anti-inflammatory mechanisms of 2H-chromene derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 2H-chromene derivatives is significantly influenced by the nature and position of substituents on the chromene ring. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.[7][24]

-

Anticancer Activity:

-

The presence of a 4-aryl moiety, a 3-cyano group, and a 2-amino group is often crucial for cytotoxic activity.[7]

-

Electron-donating groups at the 7-position of the chromene ring tend to enhance pharmacological activity, while electron-withdrawing groups can decrease it.[7]

-

Halogenation of the chromene scaffold can significantly impact anticancer potency.[1]

-

-

Antimicrobial Activity:

Conclusion

2H-chromene derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, makes them attractive candidates for further drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this versatile chemical scaffold. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as in-depth preclinical and clinical investigations to translate these promising findings into tangible therapeutic benefits.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]

- 3. Investigation of derivatives of 2H-chromene oximes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Candida albicans and Staphylococcus aureus reciprocally promote their virulence factor secretion and pro-inflammatory effects [frontiersin.org]

- 12. Mixed Candida albicans–Staphylococcus aureus Biofilm Is Reduced by Light-Activated Nanocomposite with Phloxine B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The mechanism by which MEK/ERK regulates JNK and p38 activity in polyamine depleted IEC-6 cells during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Regulation of NF-κB Subunits by Phosphorylation [mdpi.com]

- 24. researchgate.net [researchgate.net]

A Predictive Spectroscopic and Synthetic Guide to 2H-Chromen-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-chromene is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. The functionalization of the 2H-chromene core is of significant interest in medicinal chemistry for the development of new therapeutic agents. This guide provides a detailed, albeit predictive, overview of the spectroscopic characteristics of a specific derivative, 2H-chromen-3-ylmethanol, and outlines a plausible synthetic route and general experimental protocols for its preparation and analysis.

Proposed Synthesis of this compound

A practical and efficient synthesis of this compound can be envisioned as a two-step process, commencing with the formation of the corresponding aldehyde followed by its selective reduction.

Step 1: Synthesis of 2H-chromene-3-carbaldehyde The initial step involves an oxa-Michael-Aldol condensation reaction between salicylaldehyde and acrolein. This method is a known route for the preparation of 3-substituted 2H-chromenes.

Step 2: Reduction to this compound The subsequent step is the selective 1,2-reduction of the α,β-unsaturated aldehyde to the corresponding allylic alcohol. Reagents such as sodium borohydride, potentially in the presence of cerium(III) chloride (a Luche reduction), are well-suited for this transformation, minimizing the risk of 1,4-conjugate reduction.[1][2][3]

The proposed synthetic workflow is illustrated in the diagram below.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | H-5, H-7 |

| ~6.85-6.95 | m | 2H | H-6, H-8 |

| ~6.70 | s | 1H | H-4 |

| ~4.95 | s | 2H | H-2 (CH₂) |

| ~4.25 | s | 2H | -CH₂OH |

| ~1.80 (variable) | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-8a |

| ~131.0 | C-7 |

| ~129.5 | C-5 |

| ~125.0 | C-3 |

| ~122.0 | C-4 |

| ~121.5 | C-4a |

| ~116.0 | C-8 |

| ~114.0 | C-6 |

| ~68.0 | C-2 |

| ~63.0 | -CH₂OH |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3080 - 3010 | Medium | Aromatic C-H Stretch |

| 2920 - 2850 | Medium | Aliphatic C-H Stretch |

| 1650 - 1630 | Medium | Alkene C=C Stretch |

| 1600, 1480 | Medium-Weak | Aromatic C=C Stretch |

| 1230 | Strong | Aryl Ether C-O Stretch |

| 1050 | Strong | Primary Alcohol C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Assignment |

| 162 | [M]⁺ (Molecular Ion) |

| 144 | [M - H₂O]⁺ |

| 131 | [M - CH₂OH]⁺ |

| 115 | [M - H₂O - CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

4.1. Synthesis of 2H-chromene-3-carbaldehyde

-

To a solution of salicylaldehyde (1.0 eq) in dioxane, add acrolein (1.2 eq) and potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2H-chromene-3-carbaldehyde.

4.2. Synthesis of this compound

-

Dissolve 2H-chromene-3-carbaldehyde (1.0 eq) in methanol in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 500 MHz for ¹H).[4]

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[5]

-

Integrate the ¹H NMR signals and determine the multiplicities of the peaks.

4.4. Infrared (IR) Spectroscopy

-

Acquire the IR spectrum using an FT-IR spectrometer.

-

For a solid sample, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet. For an oil, a thin film can be prepared between two salt plates.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

4.5. Mass Spectrometry (MS)

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight).

-

Record the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions.[8]

The general workflow for the characterization of the synthesized compound is depicted below.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

The Chromene Core: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Chromene and its derivatives represent a vast and structurally diverse group of heterocyclic compounds widely distributed in the natural world. Possessing a benzopyran core, these molecules have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of chromene compounds, detailed methodologies for their isolation and purification, and an exploration of the key signaling pathways they modulate.

Natural Abundance of Chromene Compounds

Chromenes are predominantly found in higher plants, fungi, and marine organisms. Their distribution spans across various plant families, with notable concentrations in the Asteraceae, Fabaceae, and Rutaceae families. The structural diversity of naturally occurring chromenes is vast, ranging from simple 2H- and 4H-chromenes to more complex derivatives like chromanones and coumarins. Below is a summary of representative chromene compounds isolated from various natural sources, along with their reported yields where available.

| Compound Class | Specific Compound(s) | Natural Source(s) | Plant Part(s) | Yield | References |

| Chromenes | Precocene I & Precocene II | Ageratum conyzoides | Aerial parts | 0.78 - 1.00 mg/g (Essential Oil) | |

| Malloapeltas C-H | Mallotus apelta | Leaves | Not specified | ||

| Bracteoline & Iso-bracteoline | Endlicheria bracteolata | Trunk wood | Not specified | ||

| Pterochromene L3 & L4 | Pteris ensiformis | Whole plant | Not specified | ||

| Chromanes | Koeberlinia Chromane | Koeberlinia spinosa | Whole plant | Not specified | |

| Chromones | Melachromone | Mallotus apelta | Twig | Not specified | [1] |

| Cedrelopsis grevei | Bark | Not specified |

Isolation and Purification: A Methodological Workflow

The isolation of chromene compounds from natural sources is a multi-step process that typically involves extraction, fractionation, and purification. A bioassay-guided approach is often employed to target compounds with specific biological activities.

A generalized experimental workflow for the isolation of chromene compounds.

Experimental Protocols

1. Extraction:

-

Maceration: The powdered plant material is soaked in a selected solvent (e.g., methanol, ethanol, or hexane) for a period of several days at room temperature with occasional agitation. The solvent is then filtered, and the process is repeated multiple times to ensure complete extraction. The combined filtrates are concentrated under reduced pressure to yield the crude extract.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble, and the solvent is continuously cycled through the sample, ensuring a thorough extraction of the desired compounds.

2. Fractionation using Column Chromatography:

Column chromatography is a fundamental technique for separating the crude extract into fractions of varying polarity.

-

Stationary Phase: Silica gel is the most commonly used adsorbent for the separation of chromenes due to its polarity and versatility. Sephadex LH-20 is another option, particularly for size-exclusion chromatography.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, acetone, or methanol).

-

Procedure:

-

A glass column is packed with a slurry of the stationary phase in the initial mobile phase.

-

The crude extract, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.

-

The mobile phase is allowed to run through the column, and fractions are collected at the outlet.

-

The composition of the eluent is gradually changed to elute compounds with increasing polarity.

-

The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing chromene compounds.

-

3. Purification using Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is a high-resolution technique used for the final purification of the target chromene compounds from the enriched fractions obtained from column chromatography.

-

Column: Reversed-phase columns (e.g., C18) are commonly used, where the stationary phase is non-polar, and the mobile phase is polar. Normal-phase columns can also be employed depending on the polarity of the target compound.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., methanol or acetonitrile) is typically used for reversed-phase HPLC. A gradient elution program is often necessary to achieve optimal separation.

-

Detection: A UV-Vis detector is commonly used to monitor the elution of compounds.

-

Procedure:

-

The enriched fraction is dissolved in a suitable solvent and injected into the preparative HPLC system.

-

The mobile phase is pumped through the column at a specific flow rate, and the eluent is monitored by the detector.

-

Fractions corresponding to the peaks of interest are collected.

-

The collected fractions are concentrated to yield the pure chromene compound.

-

4. Spectroscopic Characterization:

The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the chromene chromophore.

Modulation of Cellular Signaling Pathways

Many of the biological activities of chromene compounds are attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Certain chromene derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.

Inhibition of the NF-κB signaling pathway by certain chromene derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Some chromenes have been identified as inhibitors of specific kinases within this pathway.

Inhibition of the MAPK/ERK pathway by specific chromene compounds.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Certain chromene derivatives have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[2][3][4]

Induction of apoptosis by chromene derivatives via the intrinsic pathway.

Conclusion

The chromene scaffold represents a privileged structure in medicinal chemistry, with a rich and diverse natural distribution. The isolation and characterization of novel chromene compounds from natural sources continue to be a promising avenue for the discovery of new therapeutic agents. A thorough understanding of the methodologies for their isolation and the molecular mechanisms underlying their biological activities is essential for the successful development of chromene-based drugs. This guide provides a foundational framework for researchers and professionals in the field, highlighting the key aspects of natural product chemistry and pharmacology related to this important class of heterocyclic compounds.

References

- 1. Novel chromene derivatives as TNF-alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromene induces apoptosis via caspase-3 activation in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chromene Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Pharmacological Activities of Chromene Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromene scaffold, a benzopyran ring system, is a cornerstone in the architecture of a vast array of natural products and synthetic molecules of significant pharmacological interest.[1][2] This heterocyclic framework is a key constituent in compounds such as flavonoids, coumarins, and tocopherols, which are known for their diverse biological activities.[2][3] The inherent structural features of the chromene nucleus allow for a wide range of chemical modifications, making it a "privileged scaffold" in medicinal chemistry. These modifications can fine-tune the molecule's interaction with various biological targets, leading to a broad spectrum of pharmacological effects.[3] This technical guide provides an in-depth overview of the significant pharmacological activities of chromene derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and neuroprotective properties. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Anticancer Activity

Chromene derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[1][4][5] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the disruption of microtubule dynamics.[4]

Mechanism of Action

The anticancer activity of chromene derivatives is often attributed to their ability to interfere with critical cellular processes in cancer cells. Several studies have shown that these compounds can induce apoptosis through both intrinsic and extrinsic pathways.[4] This is often accompanied by the modulation of key signaling molecules such as caspases and Bcl-2 family proteins. Furthermore, many chromene derivatives have been found to cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.[4] Some chromene-based compounds, such as Crolibulin, are currently in clinical trials and are known to act as microtubule-destabilizing agents, leading to the disruption of the tumor vasculature.[1]

A key signaling pathway implicated in the anticancer effects of some chromene derivatives is the inhibition of Src kinases, which are often overexpressed in various cancers.[4] By targeting these kinases, chromene compounds can disrupt downstream signaling cascades that are crucial for cancer cell survival and proliferation.

Quantitative Data: Anticancer Activity of Chromene Derivatives

The following table summarizes the in vitro anticancer activity of selected chromene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Malloapelta C-H | TOV-21G (Ovarian) | 1.62 - 10.42 | [1] |

| Chromene Derivative 28 | Various | 1.78 - 5.47 | [1] |

| Chromene Derivative 31c | Various | 1.78 - 5.47 | [1] |

| Chromene Derivative 33 | Various | 1.78 - 5.47 | [1] |

| Chromene Derivative 126 | HCT-116 (Colon) | 1.7 | [1] |

| Chromene Derivative 177e | MCF-7 (Breast) | 2.7 | [1] |

| Chromene Derivative 177f | HCT-116 (Colon) | 0.2 | [1] |

| Chromene Derivative 177m | HepG-2 (Liver) | 0.4 | [1] |

| Dihydropyrano[3,2-c]chromene 4m | HT29 (Colon) | 45 | [6] |

| 2-Aminobenzochromene 5k | HT29 (Colon) | 47 | [6] |

Experimental Protocols

This protocol outlines the determination of cell viability upon treatment with chromene derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol describes the detection of apoptosis in cancer cells treated with chromene derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the chromene derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway Visualization

Caption: Anticancer mechanisms of chromene derivatives.

Anti-inflammatory Activity

Chromene derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for various inflammatory diseases.[2][7][8][9] Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediator production.

Mechanism of Action

A primary mechanism underlying the anti-inflammatory effects of chromene compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation and nuclear translocation of NF-κB, chromene derivatives can effectively suppress the inflammatory response.

Furthermore, some chromene derivatives have been shown to modulate the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[7][9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses. Inhibition of this pathway by chromene compounds leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Data: Anti-inflammatory Activity of Chromene Derivatives

The following table presents the in vitro anti-inflammatory activity of selected chromene derivatives, with data shown as IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

| Compound/Derivative | Cell Line | IC50 for NO Inhibition (µM) | Reference |

| 4H-chromene 1b | Chondrocytes | Potent Inhibition | [8] |

| 4H-chromene 1c | Chondrocytes | Potent Inhibition | [8] |

| 4H-chromene 1h | Chondrocytes | Potent Inhibition | [8] |

| Chromeno[2,3-b]pyridine 2d | Chondrocytes | Potent Inhibition | [8] |

| 2-phenyl-4H-chromen-4-one 8 | RAW264.7 | Data not specified | [7][9] |

Experimental Protocols

This protocol describes the measurement of nitric oxide production by LPS-stimulated RAW 264.7 macrophage cells as an indicator of in vitro anti-inflammatory activity.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chromene derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

This in vivo protocol assesses the anti-inflammatory activity of chromene derivatives by measuring their ability to reduce paw edema induced by carrageenan in rats or mice.

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the chromene derivative or vehicle control to the animals via an appropriate route (e.g., oral or intraperitoneal).

-

Carrageenan Injection: After a specific pre-treatment time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Signaling Pathway Visualization

Caption: Anti-inflammatory signaling pathways targeted by chromene derivatives.

Antimicrobial Activity

The chromene scaffold is a key structural motif in many compounds exhibiting broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[10][11] The continuous emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents, and chromene derivatives represent a promising avenue of research.

Mechanism of Action

The antimicrobial mechanisms of chromene derivatives are varied. Some compounds are known to disrupt the bacterial cell membrane integrity, leading to leakage of cellular contents and ultimately cell death. Others have been shown to inhibit essential enzymes involved in bacterial metabolic pathways or interfere with nucleic acid synthesis. For instance, certain chromene derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Quantitative Data: Antimicrobial Activity of Chromene Derivatives

The following table summarizes the in vitro antimicrobial activity of selected chromene derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 3-Nitro-2H-chromene 5s | S. aureus | 4 | [12] |

| Halogenated 3-Nitro-2H-chromene 5s | S. epidermidis | 1-4 | [12] |

| Chromene derivative 3b | E. coli | Good activity | [11] |

| Chromene derivative 4a | S. aureus | Good activity | [11] |

| Chromene derivative 4b | P. aeruginosa | Very good activity | [11] |

Experimental Protocol

This protocol details the determination of the minimum inhibitory concentration (MIC) of chromene derivatives against bacterial strains using the broth microdilution method.

-

Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the chromene derivative in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

Many chromene derivatives, particularly those containing phenolic hydroxyl groups, exhibit potent antioxidant properties.[13] They can effectively scavenge free radicals and protect cells from oxidative damage, which is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.

Mechanism of Action

The antioxidant activity of chromene derivatives is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting chromenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The presence and position of electron-donating groups on the chromene ring can significantly enhance this antioxidant capacity.

Quantitative Data: Antioxidant Activity of Chromene Derivatives

The following table presents the in vitro antioxidant activity of selected chromene derivatives, with data shown as IC50 values for the scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

| Compound/Derivative | DPPH Scavenging IC50 (µg/mL) | Reference |

| 4-hydroxy-chromene-2-one 2c | 4.9 (30 min) | [13] |

| 4-hydroxy-chromene-2-one 4c | 4.72 (30 min) | [13] |

| 4-hydroxy-chromene-2-one 6b | Potent scavenger | [14] |

| 2H-chromene 4j | Higher than ascorbic acid |

Experimental Protocol

This protocol describes a common method for evaluating the antioxidant activity of chromene derivatives based on their ability to scavenge the stable DPPH free radical.

-

Preparation of Solutions: Prepare a stock solution of the chromene derivative in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Assay Procedure: In a 96-well plate, add different concentrations of the chromene derivative to the wells. Add the DPPH solution to each well to initiate the reaction. Include a control (DPPH solution and solvent) and a blank (compound and solvent).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Antiviral Activity

Chromene derivatives have also been investigated for their antiviral properties against a variety of viruses, including human immunodeficiency virus (HIV), influenza virus, and herpes simplex virus. Their ability to interfere with different stages of the viral life cycle makes them attractive candidates for the development of new antiviral drugs.

Mechanism of Action

The antiviral mechanisms of chromene derivatives can vary depending on the specific compound and the virus. Some derivatives have been shown to inhibit viral entry into host cells, while others can block viral replication by targeting key viral enzymes such as reverse transcriptase or protease. Additionally, some chromene compounds may exert their antiviral effects by modulating host cell factors that are essential for viral propagation.

Experimental Protocol

This protocol is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the chromene derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Neuroprotective Activity

Emerging evidence suggests that certain chromene derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The neuroprotective effects of chromene derivatives are often linked to their antioxidant and anti-inflammatory activities, as oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders. Additionally, some chromene compounds have been shown to modulate specific signaling pathways involved in neuronal survival and plasticity. For example, the activation of the extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) signaling pathway has been implicated in the neuroprotective effects of some chromene derivatives. This pathway plays a crucial role in promoting the expression of genes involved in neuronal survival and synaptic function.

Experimental Protocol

This protocol assesses the neuroprotective potential of chromene derivatives against glutamate-induced excitotoxicity, a common mechanism of neuronal cell death.

-

Neuronal Cell Culture: Culture primary neurons or a neuronal cell line in appropriate medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the chromene derivative for a specific duration (e.g., 1-2 hours).

-

Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate for a defined period.

-

Cell Viability Assessment: After the glutamate exposure, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the chromene derivative compared to the glutamate-treated control and determine the EC50 value (the concentration that provides 50% of the maximum protection).

Signaling Pathway Visualization

Caption: Neuroprotective mechanisms of chromene derivatives.

Conclusion

The chromene scaffold represents a remarkably versatile and pharmacologically significant structural motif. The extensive research into its derivatives has unveiled a wide array of promising biological activities, including potent anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and neuroprotective effects. The ability to readily synthesize and modify the chromene core provides a powerful platform for the development of novel therapeutic agents with improved efficacy and selectivity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and exploitation of the chromene scaffold in the quest for new and effective medicines. Further investigation into the structure-activity relationships and mechanisms of action of chromene derivatives will undoubtedly lead to the discovery of new drug candidates to address a multitude of human diseases.

References

- 1. orientjchem.org [orientjchem.org]

- 2. rjptonline.org [rjptonline.org]

- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]